Methyl 5-methyloxazole-2-carboxylate

Description

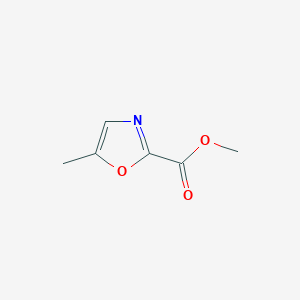

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUNDMASKBAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-methyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-methyloxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this paper presents a plausible and robust synthetic pathway based on established chemical principles, specifically a modified Robinson-Gabriel synthesis. Furthermore, this guide furnishes detailed characterization data, including spectroscopic and physical properties, derived from closely related structural analogs to provide a reliable reference for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and characterization logic.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have made them a focal point of extensive research in drug discovery. The substituent pattern on the oxazole ring plays a crucial role in modulating the pharmacological profile of these molecules.

This guide focuses on this compound, a specific isomer with potential as a key intermediate or a bioactive compound itself. The presence of a methyl group at the C5 position and a methyl ester at the C2 position offers distinct electronic and steric properties that are valuable for molecular design and structure-activity relationship (SAR) studies.

Given the current scarcity of published data for this specific compound, this document outlines a proposed synthetic route and provides a comprehensive set of expected characterization data based on analogous compounds. This approach is intended to empower researchers with the necessary information to synthesize and identify this compound in a laboratory setting.

Proposed Synthesis of this compound

A reliable method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis, which involves the dehydration and cyclization of an N-acyl-α-amino ketone. The following multi-step pathway is proposed, starting from the readily available amino acid, L-alanine.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-1-aminopropan-2-one

-

Protection of L-alanine: To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-L-alanine.

-

Weinreb Amide Formation: Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq). Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction at room temperature for 18 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield the Weinreb amide.

-

Ketone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at 0 °C for 2 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry and concentrate the organic layer to afford N-Boc-1-aminopropan-2-one.

Step 2: Synthesis of 1-Aminopropan-2-one

-

Deprotection: Dissolve N-Boc-1-aminopropan-2-one (1.0 eq) in DCM. Add trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting salt is used in the next step without further purification.

Step 3: Acylation and Cyclization to form this compound

-

Acylation: Suspend the 1-aminopropan-2-one salt (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of methyl oxalyl chloride (1.1 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Cyclization and Dehydration: Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl3) (2.0 eq). Heat the mixture to reflux for 3 hours. Cool to room temperature and carefully pour onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound

As direct experimental data for the title compound is not available, the following tables summarize its predicted properties and the experimental data for a structurally analogous compound, Methyl benzo[d]oxazole-2-carboxylate, which shares the key methyl oxazole-2-carboxylate substructure.[1] This information serves as a reliable proxy for the expected physical and spectroscopic characteristics.

Physical and Chemical Properties

| Property | Predicted/Analog Value | Source |

| Molecular Formula | C6H7NO3 | - |

| Molecular Weight | 141.12 g/mol | - |

| Appearance | Colorless to pale yellow solid/oil | Predicted |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate | Predicted |

Spectroscopic Data

The following data for Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is provided as a reference for the expected spectroscopic features of the oxazole ring and the methyl ester group.[1][2]

| Technique | Expected Chemical Shifts / Bands for this compound (Predicted/Analog-based) |

| ¹H NMR | δ (ppm): ~7.0-7.5 (s, 1H, H4-oxazole), ~3.9 (s, 3H, OCH3), ~2.4 (s, 3H, C5-CH3) |

| ¹³C NMR | δ (ppm): ~160 (C=O, ester), ~155-160 (C2-oxazole), ~145-150 (C5-oxazole), ~125-130 (C4-oxazole), ~52 (OCH3), ~10-15 (C5-CH3) |

| IR Spectroscopy | ν (cm⁻¹): ~1730-1750 (C=O stretch, ester), ~1600-1650 (C=N stretch, oxazole), ~1200-1300 (C-O stretch, ester) |

| Mass Spectrometry | m/z: 141.04 (M⁺), other fragments corresponding to loss of OCH3, COOCH3. |

Disclaimer: The spectroscopic data presented is based on predictions and data from the analogous compound Methyl benzo[d]oxazole-2-carboxylate and should be used as a guideline. Actual experimental values may vary.

Characterization Workflow

Caption: Workflow from purified product to full characterization.

Safety Precautions

Standard laboratory safety procedures should be followed when performing the synthesis and characterization described in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, particularly methyl oxalyl chloride, phosphorus oxychloride, and trifluoroacetic acid, are corrosive and/or toxic and should be handled with extreme care.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and analogous compound data, this document aims to bridge the information gap in the current scientific literature. The provided protocols and characterization data will be a valuable resource for researchers and professionals in medicinal chemistry and drug development, enabling them to access and explore the potential of this and related oxazole derivatives. The successful synthesis and characterization of this compound will undoubtedly contribute to the expanding library of heterocyclic scaffolds for future therapeutic innovations.

References

spectroscopic data (NMR, IR, Mass Spec) for Methyl 5-methyloxazole-2-carboxylate

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-methyloxazole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format. Furthermore, a generalized workflow for spectroscopic analysis is visualized to aid in understanding the logical progression of structural elucidation.

Data Presentation

The following tables summarize the available spectroscopic data for the example compound, Ethyl 4-methyloxazole-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not fully available |

Note: A complete peak list with detailed assignments for ¹H NMR of Ethyl 4-methyloxazole-5-carboxylate is not available in the referenced sources. A typical spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the oxazole ring (a singlet), and the proton on the oxazole ring (a singlet).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available |

Note: While ¹³C NMR data for Ethyl 4-methyloxazole-5-carboxylate is referenced in databases like PubChem, a detailed list of chemical shifts is not provided.[1] A typical spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the methyl group carbon.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Alkyl C-H Stretch |

| ~1750-1735 | C=O Stretch (Ester) |

| ~1700-1500 | Aromatic C=C Bending |

| ~1250-1000 | C-O Stretch (Ester) |

Note: An experimental IR spectrum for Ethyl 4-methyloxazole-5-carboxylate was not found. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 155 | Data not available | [M]⁺ (Molecular Ion) |

| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |

Note: The mass spectrum of Ethyl 4-methyloxazole-5-carboxylate shows a molecular ion at m/z 155, corresponding to its molecular weight. The base peak is observed at m/z 43.[1] A detailed fragmentation pattern is not available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.7-1.0 mL.[2] The solution is then filtered into an NMR tube.[2] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, spectra are typically recorded with broadband proton decoupling to simplify the spectrum to single lines for each carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[4] For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[5] The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC). In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

References

- 1. rsc.org [rsc.org]

- 2. chem.latech.edu [chem.latech.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-methyloxazole-2-carboxylate

Introduction

Methyl 5-methyloxazole-2-carboxylate is a small heterocyclic molecule belonging to the oxazole class of compounds. Oxazoles are a significant scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their developability as drug candidates, affecting everything from formulation to bioavailability and shelf-life. This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining the expected solubility and stability profile of this compound and providing standardized protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

The solubility of a compound is a key determinant of its absorption and bioavailability. Based on its structure—a methyl ester derivative of a methylated oxazole ring—this compound is expected to be a relatively nonpolar molecule.

Aqueous Solubility: The parent oxazole is described as having limited solubility in water.[5][6][7] The presence of the methyl ester and the additional methyl group on the oxazole ring will likely further decrease its aqueous solubility. The ester group can act as a hydrogen bond acceptor, but the overall hydrophobic character of the molecule is expected to dominate. Therefore, low aqueous solubility is anticipated.

Organic Solvent Solubility: In contrast, good solubility is expected in a range of common organic solvents. Oxazoles are generally miscible with alcohols and ethers.[5][6] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, ethyl acetate, and dichloromethane are likely to be effective in dissolving this compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as a guideline for experimental design.

| Solvent/Medium | Predicted Solubility Category | Illustrative Concentration Range (µg/mL) |

| Water (pH 7.4) | Poorly Soluble to Insoluble | < 10 |

| Phosphate Buffered Saline (PBS) | Poorly Soluble | < 15 |

| Methanol | Soluble | > 50,000 |

| Ethanol | Soluble | > 50,000 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 |

| Dichloromethane | Soluble | > 50,000 |

| Ethyl Acetate | Soluble | > 30,000 |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized equilibrium solubility protocol should be followed.

Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid compound remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Below is a Graphviz diagram illustrating the workflow for determining equilibrium solubility.

Stability Profile

The stability of a drug candidate is crucial for its viability. Degradation can lead to loss of potency and the formation of potentially toxic impurities. For this compound, the two primary points of potential instability are the oxazole ring and the methyl ester functional group.

Hydrolytic Stability: The ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would yield 5-methyloxazole-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent, being faster at pH values away from neutrality. While the oxazole ring itself is generally stable, some substituted oxazoles can undergo hydrolytic ring-opening, especially under harsh conditions.[8][9]

Thermal Stability: Oxazole rings are generally considered to be thermally stable.[10] However, the overall stability of the molecule at elevated temperatures should be assessed as per ICH guidelines.

Photostability: The aromatic nature of the oxazole ring suggests a potential for photosensitivity. It is important to evaluate the compound's stability under UV and visible light exposure.

Illustrative Stability Data (Forced Degradation)

The following table shows potential degradation outcomes under forced conditions, which are used to identify degradation pathways.

| Condition | Predicted Degradation | Major Degradant |

| 0.1 M HCl (aq) at 60°C | Significant | 5-methyloxazole-2-carboxylic acid |

| 0.1 M NaOH (aq) at 60°C | Rapid | 5-methyloxazole-2-carboxylic acid |

| 3% H₂O₂ (aq) at RT | Moderate | Oxidative degradation products |

| Heat (80°C, solid state) | Low to Moderate | Thermally induced degradation products |

| Light (ICH Q1B) | Moderate | Photodegradation products |

Experimental Protocol for Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

-

HPLC-UV/MS system

Procedure (Forced Degradation):

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify the parent compound and any degradation products.

The following Graphviz diagram illustrates a typical stability testing workflow.

Biological Context and Significance

The oxazole ring is a privileged scaffold in drug discovery.[1][14] Derivatives of oxazole have demonstrated a vast array of biological activities, including but not limited to:

-

Anti-inflammatory: As seen in compounds like oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[15]

-

Anticancer: Certain oxazole-containing compounds act as tyrosine kinase inhibitors or show antivascular activity.[2][16]

-

Antimicrobial: The oxazole moiety is present in various antibacterial and antifungal agents.[2]

-

Antidiabetic: Aleglitazar is an example of an oxazole-containing drug developed for the treatment of diabetes.[4]

The substitution pattern on the oxazole ring plays a crucial role in determining its specific biological activity.[2][16] Therefore, understanding the solubility and stability of new derivatives like this compound is the first step in evaluating their potential as lead compounds for drug development. A favorable profile in these areas is essential for a compound to advance through the preclinical and clinical development pipeline.

Conclusion

While specific data for this compound is lacking, this guide provides a robust framework for its characterization. It is predicted to be a compound with low aqueous solubility and good solubility in organic solvents. The primary stability concern is the potential for hydrolysis of the methyl ester group, particularly at non-neutral pH. The provided experimental protocols offer a standardized approach to definitively determine these critical physicochemical properties, which are indispensable for any further drug development efforts involving this and related oxazole compounds.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. d-nb.info [d-nb.info]

- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Oxazole | 288-42-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. firsthope.co.in [firsthope.co.in]

- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Oxazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for oxazole synthesis, tracing their discovery and historical development. It provides a detailed examination of key reactions, experimental protocols, and quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents and functional materials. The quest for efficient and versatile methods to construct this valuable heterocycle has a rich history, marked by seminal discoveries that have shaped the field of organic synthesis. This guide delves into the classical and modern methods of oxazole synthesis, providing a historical perspective alongside practical, technical details.

Classical Methods of Oxazole Synthesis: A Historical Perspective

The foundational methods for oxazole synthesis were established from the late 19th to the mid-20th century. These reactions, named after their discoverers, remain relevant and are often the starting point for the synthesis of complex oxazole-containing molecules.

The Robinson-Gabriel Synthesis (1909, 1910)

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, providing a direct route to 2,5-disubstituted oxazoles. Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this method involves the cyclodehydration of 2-acylamino ketones.[1]

Reaction Scheme:

Mechanism: The reaction proceeds through the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the enolized ketone. Subsequent dehydration leads to the aromatic oxazole ring.

Experimental Protocols:

Protocol 1: Classical Synthesis of 2,5-Diphenyloxazole [2]

This one-pot procedure commences from hippuric acid (benzoyl glycine) and avoids the isolation of intermediates.[2]

-

Step 1: Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C. Unreacted thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.[2]

-

Step 2: Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C, and benzene (10-fold molar excess) and aluminum trichloride (2-fold molar excess) are added. The mixture is refluxed for 3 hours to produce N-benzoyl-ω-aminoacetophenone.[2]

-

Step 3: Cyclization and Dehydration: After cooling to 30°C, 50 wt% sulfuric acid (2-fold molar excess) is added. The temperature is gradually increased to 100°C until cyclization is complete. Excess benzene is removed by evaporation.[2]

-

Work-up and Purification: The mixture is cooled, and water is added to precipitate the crude 2,5-diphenyloxazole. The solid is collected by filtration and can be purified by rectification.[2]

Quantitative Data: Robinson-Gabriel Synthesis

| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-benzoyl-ω-aminoacetophenone | H₂SO₄ | Benzene | 100 | - | - | [2] |

| Aspartic acid β-ester derivative | POCl₃ | DMF | 90 | 0.5 | - | [1] |

| Ugi Product | H₂SO₄ | - | 60 | 2 | 72 | [3] |

Logical Relationship Diagram: Robinson-Gabriel Synthesis Workflow

Caption: Robinson-Gabriel Synthesis Workflow.

The Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer in 1896, this was one of the first methods developed for the synthesis of 2,5-disubstituted oxazoles.[4] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4]

Reaction Scheme:

Mechanism: The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to give a chloro-oxazoline intermediate. Tautomerization and subsequent elimination of HCl yield the final 2,5-disubstituted oxazole.[4]

Experimental Protocols:

Protocol 2: Synthesis of 2,5-Diaryloxazoles [4]

-

The cyanohydrin and aldehyde are dissolved in dry ether.

-

Dry, gaseous hydrogen chloride is passed through the solution.

-

The 2,5-disubstituted oxazole precipitates as the hydrochloride salt.

-

The free base can be obtained by adding water or by boiling with alcohol.[4]

Quantitative Data: Fischer Oxazole Synthesis

| Cyanohydrin | Aldehyde | Catalyst | Solvent | Conditions | Product | Reference |

| Mandelic acid nitrile | Benzaldehyde | Anhydrous HCl | Dry Ether | Gaseous HCl stream | 2,5-Diphenyloxazole | [4] |

| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | Anhydrous HCl | Dry Ether | Gaseous HCl stream | 2-(4-Bromophenyl)-5-phenyloxazole | [4] |

Reaction Mechanism Diagram: Fischer Oxazole Synthesis

Caption: Fischer Oxazole Synthesis Mechanism.

The van Leusen Oxazole Synthesis (1972)

In 1972, van Leusen and coworkers introduced a novel and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction is known for its mild conditions and broad substrate scope.

Reaction Scheme:

Mechanism: The reaction proceeds via a two-step [3+2] cycloaddition. Deprotonation of TosMIC is followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole.[5]

Experimental Protocols:

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles [6]

-

Substituted aryl aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (6 mmol) are mixed in isopropanol.

-

The reaction mixture is irradiated in a microwave reactor at 65°C and 350 W for 8 minutes.[6][7]

-

Reaction completion is monitored by TLC.

-

The mixture is cooled to room temperature for work-up.

Quantitative Data: van Leusen Oxazole Synthesis

| Aldehyde | Base | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | K₃PO₄ | Isopropanol | Microwave | 65 | 8 min | 96 | [7] |

| 4-Chlorobenzaldehyde | K₃PO₄ | Isopropanol | Microwave | 65 | 8 min | 92 | [6] |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Conventional | Reflux | 8 h | 83 | [5] |

Experimental Workflow Diagram: van Leusen Synthesis

Caption: van Leusen Synthesis Experimental Workflow.

The Bredereck Reaction

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. This method is noted for being an efficient, clean, and economical process.[8]

Reaction Scheme:

Experimental Protocols:

A notable application of this reaction is in the synthesis of the drug Mubritinib.[9]

Quantitative Data: Bredereck Reaction and Related Syntheses

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromoacetophenone | Benzylamine | I₂, K₂CO₃ | DMF | 80 | 46 | [10] |

| α-Diazoketones | Amides | Cu(OTf)₂ | 1,2-Dichloroethane | 25 -> 80 | 87 | [10] |

Logical Relationship Diagram: Bredereck Reaction

Caption: Bredereck Reaction Logical Flow.

The Cornforth Rearrangement (1949)

First reported by John Cornforth in 1949, this thermal rearrangement involves the exchange of the acyl group at position 4 and the substituent at position 5 of an oxazole ring.[11]

Reaction Scheme:

Mechanism: The rearrangement proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement to the isomeric oxazole.[11]

Quantitative Data: Cornforth Rearrangement

| Substrate | Conditions | Product | Yield (%) | Reference |

| 5-Ethoxy-2-phenyloxazole-4-carboxamide | Thermal | Isomeric oxazole | >90 (with N-heterocycles) | [11] |

Reaction Mechanism Diagram: Cornforth Rearrangement

Caption: Cornforth Rearrangement Mechanism.

Modern Methods in Oxazole Synthesis

Building upon the classical foundations, modern organic synthesis has introduced a variety of innovative and efficient methods for constructing the oxazole ring, often with improved yields, milder conditions, and greater functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In oxazole synthesis, it can significantly reduce reaction times and improve yields by minimizing thermal decomposition.[6]

Experimental Protocols:

Protocol 4: Microwave-Assisted van Leusen Synthesis of 4,5-Disubstituted Oxazolines [6]

-

Aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol) are reacted in a microwave at 60°C and 280 W.[6] This protocol highlights the use of microwave energy to drive the reaction efficiently.

Quantitative Data: Microwave-Assisted Oxazole Synthesis

| Aldehyde | Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | K₃PO₄ | Isopropanol | 350 | 65 | 8 | 96 | [7] |

| 4-Chlorobenzaldehyde | K₃PO₄ | Isopropanol | 350 | 65 | 8 | 92 | [6] |

One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

Experimental Protocols:

Protocol 5: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [12]

This method provides an environmentally benign route with high yields. The use of ionic liquids as the solvent allows for easy recovery and reuse.[12]

Quantitative Data: One-Pot Oxazole Synthesis

| Reactants | Catalyst/Reagent | Solvent | Method | Yield (%) | Reference |

| Aldehydes, TosMIC, Aliphatic Halides | Base | Ionic Liquid | One-Pot | High | [12] |

| Hippuric Acid, Benzene | Thionyl Chloride, AlCl₃, H₂SO₄ | Benzene | One-Pot | - | [2] |

| Ugi Reagents | H₂SO₄ | - | Tandem Ugi/Robinson-Gabriel | Good | [3] |

Conclusion

The synthesis of oxazoles has evolved significantly from the pioneering classical methods to the highly efficient and versatile modern techniques. The Robinson-Gabriel, Fischer, van Leusen, Bredereck, and Cornforth reactions laid the groundwork for oxazole chemistry, and their principles continue to be applied and adapted. The advent of microwave-assisted and one-pot methodologies has further enhanced the synthetic chemist's toolkit, enabling the rapid and sustainable production of diverse oxazole derivatives. This guide provides a comprehensive overview of these key methods, offering detailed historical context, practical experimental protocols, and comparative quantitative data to support the ongoing research and development of novel oxazole-based compounds with significant potential in medicine and materials science.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

In-depth Technical Guide: Molecular Structure and Conformation of Methyl 5-methyloxazole-2-carboxylate

This guide will therefore provide a foundational understanding based on the general characteristics of related oxazole compounds and will highlight the experimental and computational approaches that would be necessary to fully elucidate the molecular structure and conformation of the title compound.

Molecular Structure Overview

Methyl 5-methyloxazole-2-carboxylate consists of a central five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with a methyl group (-CH₃).

A diagram illustrating the fundamental components of the molecule is presented below. This logical structure diagram highlights the key functional groups and their connectivity.

The Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The oxazole scaffold, a five-membered aromatic heterocycle containing both nitrogen and oxygen, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties facilitate diverse non-covalent interactions with a multitude of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1] This technical guide offers an in-depth exploration of the significant biological activities of oxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in oncology, infectious diseases, inflammation, and metabolic disorders. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to support ongoing and future drug discovery endeavors.

Anticancer Activities of Oxazole Derivatives

Oxazole derivatives have demonstrated considerable promise as anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[1] Many of these compounds have shown efficacy in the nanomolar to low micromolar range, operating through various mechanisms of action to inhibit cancer cell proliferation and induce apoptosis.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are diverse and target key cellular processes involved in tumor growth and survival.

-

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[1][2][3] Several 1,3-oxazole sulfonamides have been identified as potent tubulin polymerization inhibitors, with GI50 values in the nanomolar range against leukemia cell lines.[3]

-

Kinase Inhibition: Oxazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These enzymes play crucial roles in cell signaling pathways that control cell growth, proliferation, and survival.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers, promoting tumor cell survival and proliferation.[4][5] Oxazole-based compounds have been designed to inhibit the STAT3 signaling pathway.[2] For instance, the oxazole-based peptidomimetic S3I-M2001 selectively disrupts the dimerization of activated STAT3, leading to its aggregation and subsequent degradation.[4][6] This inhibition of STAT3 function suppresses the expression of downstream survival genes like Bcl-xL and inhibits malignant transformation and cell migration.[4]

-

NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives (a related azole) have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB and the p65 subunit, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.[7]

-

DNA Topoisomerase Inhibition: Some oxazole derivatives function as DNA topoisomerase inhibitors. These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately, cell death.[2]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxazole and oxadiazole derivatives against various human cancer cell lines, as reported in the literature.

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| 1,3-Oxazole Sulfonamides | Leukemia (various) | GI50 | 44.7 - 48.8 nM | [3] |

| 1,3-Oxazole Derivative | Hep-2 | IC50 | 60.2 µM | [8] |

| Oxadiazole-Indazole Conjugate (CHK9) | Lung Cancer (various) | IC50 | 4.8 - 5.1 µM | [9] |

| 1,3,4-Oxadiazole Derivative (CMO) | Hepatocellular Carcinoma | - | Antiproliferative | [7] |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | HepG2 | IC50 | 7.21 - 8.54 µM | [10] |

| 2-Chloropyridine 1,3,4-Oxadiazoles | SGC-7901 (Gastric) | IC50 | Comparable to 5-FU | [10] |

| 1,2,4-Oxadiazole Derivative | Jeko-1 (Mantle Cell) | Apoptosis Induction | 73.1% at 1 µM | [10] |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | NCI-60 Panel | GI50 | Active in 5-dose assay | [11] |

| Oxazole-linked pyrazole chalcones | SiHa, A549, MCF-7, Colo-205 | IC50 | 0.01 - 11.6 µM | [12] |

Antimicrobial Activities of Oxazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Oxazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[13][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not as extensively characterized as their anticancer effects but are believed to involve the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 1,3-Oxazole-based compounds | Candida albicans 128 | 14 | [13] |

| 1,3-Oxazole-based compounds | Escherichia coli ATCC 25922 | 28.1 | [13] |

| 1,3-Oxazole-based compounds | Staphylococcus epidermidis 756 | 56.2 | [13] |

| 1,3-Oxazole-based compounds | Bacillus subtilis ATCC 6683 | 56.2 | [13] |

| Naphthofuran-1,3,4-oxadiazoles | Pseudomonas aeruginosa | 0.2 mg/mL | [16] |

| Naphthofuran-1,3,4-oxadiazoles | Bacillus subtilis | 0.2 mg/mL | [16] |

| Norfloxacin-1,3,4-oxadiazoles | Staphylococcus aureus | 1 - 2 | [16] |

| N-alkyl-1,3,4-oxadiazol-2-amines | Mycobacterium tuberculosis | 4 - 8 µM | [16] |

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have shown potential in treating a range of other conditions.

-

Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases. Oxazole derivatives have been investigated as anti-inflammatory agents.[17][18] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[17] Some benzoxazolone derivatives have shown potent anti-inflammatory activity by inhibiting the MD2 protein, a key component of the TLR4 signaling pathway, with IC50 values for IL-6 reduction in the low micromolar range.[10]

-

Antidiabetic Activity: Oxazole and its related oxadiazole derivatives are being explored for their potential in managing diabetes. A key mechanism is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia.[19][20][21] Several 1,3,4-oxadiazole analogs have demonstrated potent in vitro inhibition of these enzymes with IC50 values comparable to the standard drug miglitol.[19][20]

-

Antiviral Activity: The antiviral potential of oxazole derivatives is an emerging area of research. Some compounds have shown activity against viruses such as the herpes simplex virus and coronaviruses.[22][23] For instance, certain oxazole-based macrocycles have been identified as inhibitors of the SARS-CoV-2 main protease.[22]

Synthesis of Bioactive Oxazole Derivatives

A variety of synthetic methodologies have been developed for the preparation of biologically active oxazole derivatives. A common and versatile approach involves the following general steps:

General Synthetic Scheme

A prevalent method for synthesizing 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. Variations of this approach, such as the Robinson-Gabriel synthesis, are widely employed.[24][25]

Step 1: Formation of an α-bromoketone. An acetophenone derivative is reacted with bromine in a suitable solvent like methyl tert-butyl ether (MTBE) to yield the corresponding α-bromoacetophenone.

Step 2: Reaction with an amide. The α-bromoketone is then reacted with an amide, such as hexamethylenetetramine, in a solvent like chloroform. This is followed by treatment with an acid to afford an intermediate which is then cyclized to the oxazole ring.

Step 3: Functionalization. The core oxazole scaffold can be further modified at various positions to generate a library of derivatives for biological screening. For example, Suzuki-Miyaura coupling reactions can be used to introduce aryl groups.[24]

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of the biological activities of newly synthesized compounds.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

-

Objective: To assess the broad-spectrum anticancer activity of a compound.

-

Methodology: The National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used platform.

-

Initial One-Dose Screen: The compound is tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.[11][26]

-

Five-Dose Assay: If significant growth inhibition is observed in the one-dose screen, the compound is then tested at five different concentrations to determine parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[11][12]

-

Data Analysis: The response of the cell lines is measured using a sulforhodamine B (SRB) protein assay. The results are reported as a percentage of growth relative to untreated controls.

-

Tubulin Polymerization Assay

-

Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.[3][27]

-

The test compound is added at various concentrations.

-

The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[3]

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a control.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Methodology:

-

A two-fold serial dilution of the oxazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14]

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

-

α-Glucosidase Inhibition Assay

-

Objective: To assess the potential of a compound to inhibit the α-glucosidase enzyme, a target for type 2 diabetes.

-

Methodology:

-

The test compound is incubated with α-glucosidase enzyme in a buffer solution.[19][28][29]

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to the mixture.

-

The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm.[28][29]

-

The inhibitory activity is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by oxazole derivatives can aid in understanding their mechanisms of action and in the design of new experiments.

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a key regulator of cell growth and survival. Its inhibition by oxazole derivatives represents a promising anticancer strategy.

Caption: STAT3 signaling pathway and its inhibition by oxazole derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in screening novel oxazole derivatives for their anticancer potential.

Caption: Workflow for in vitro anticancer screening of oxazole derivatives.

Conclusion and Future Perspectives

Oxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents underscores their potential for the development of new and effective therapies. The ability to readily synthesize and functionalize the oxazole core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved potency and selectivity. Future research should continue to explore the diverse biological targets of oxazole derivatives, elucidate their detailed mechanisms of action, and optimize their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jddtonline.info [jddtonline.info]

- 19. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 5-methyloxazole-2-carboxylate in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyloxazole-2-carboxylate (CAS No. 124999-43-5) is a heterocyclic compound that serves as a versatile chemical intermediate in organic synthesis.[1] Its structure, featuring a substituted oxazole ring with a reactive ester functional group, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The oxazole core is a common motif in a variety of natural products and pharmacologically active compounds, underscoring the importance of intermediates like this compound in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role as a precursor in advanced chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 124999-43-5 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.14 g/cm³ (predicted) |

| Boiling Point | 218.1 °C at 760 mmHg (predicted) |

| Flash Point | 85.7 °C (predicted) |

| Refractive Index | 1.468 (predicted) |

Data sourced from chemical supplier databases.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on computational models and analysis of analogous structures. This information can serve as a reference for the characterization of this molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.90 | s | -OCH₃ (ester) |

| ~7.20 | s | H-4 (oxazole ring) |

| ~2.40 | s | -CH₃ (at C5) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (ester) |

| ~159 | C-2 (oxazole ring) |

| ~145 | C-5 (oxazole ring) |

| ~125 | C-4 (oxazole ring) |

| ~52 | -OCH₃ (ester) |

| ~12 | -CH₃ (at C5) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretching (ester) |

| ~1580 | C=N stretching (oxazole ring) |

| ~1100 | C-O stretching (ester and ether) |

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through several established methodologies. A common and effective approach for the preparation of 2,5-disubstituted oxazoles is the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. For this compound, a plausible synthetic route involves the condensation of methyl 2-chloroacetoacetate with formamide.

Representative Experimental Protocol for Synthesis

The following is a representative experimental protocol adapted from general procedures for oxazole synthesis.

Materials:

-

Methyl 2-chloroacetoacetate

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl 2-chloroacetoacetate (1.0 eq) in dichloromethane, add formamide (1.2 eq).

-

Cool the mixture to 0 °C and slowly add phosphorus oxychloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Role as a Chemical Intermediate

This compound is a valuable intermediate due to the presence of multiple reactive sites. The methyl ester can be readily transformed into other functional groups, while the oxazole ring can participate in various chemical reactions.

Hydrolysis to Carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions.

Representative Experimental Protocol for Hydrolysis:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-methyloxazole-2-carboxylic acid.

Amidation

The ester can be converted to an amide by reaction with an amine, a crucial transformation for the synthesis of many biologically active molecules.

Representative Experimental Protocol for Amidation:

-

In a sealed tube, dissolve this compound (1.0 eq) in methanol.

-

Add the desired amine (2.0 eq) and heat the mixture to 60-80 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the corresponding 5-methyloxazole-2-carboxamide.

Applications in Drug Discovery

The oxazole nucleus is a key structural component in numerous pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. As a readily available building block, this compound provides a scaffold for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Derivatives of substituted oxazoles have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to easily modify the ester group of this compound allows for the introduction of various pharmacophores to modulate the biological activity and selectivity of the resulting compounds.

Conclusion

This compound is a strategically important chemical intermediate. While detailed synthetic and reaction data for this specific molecule are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied oxazole derivatives allows for the reliable application of established synthetic methodologies. Its utility in providing a stable heterocyclic core with a readily modifiable functional group makes it a valuable asset for synthetic chemists in both academic and industrial research, particularly in the quest for new and effective therapeutic agents. The representative protocols and data presented in this guide offer a solid foundation for the use of this versatile building block in a variety of synthetic applications.

References

A Theoretical and Computational Scrutiny of Oxazole Derivatives: A Case Study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to the study of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to a lack of specific theoretical studies on Methyl 5-methyloxazole-2-carboxylate in the reviewed literature, this document focuses on a comprehensive analysis of a closely related analogue, Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) . The computational approaches and experimental correlations detailed herein are directly applicable to the theoretical investigation of this compound and other similar molecular structures.

Introduction to Theoretical Analysis of Oxazole Derivatives

Oxazole rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1] Computational chemistry offers powerful tools to elucidate the structural, electronic, and vibrational properties of these molecules, providing insights that are crucial for understanding their reactivity, intermolecular interactions, and potential biological activity. Techniques such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, conformational landscapes, and spectroscopic signatures.[1][2][3]

Case Study: Conformational and Vibrational Analysis of MCPOC

A detailed theoretical and experimental study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) serves as an excellent paradigm for the computational analysis of this class of molecules.[1][2][3] The research identified multiple conformers of MCPOC and provided a thorough assignment of their vibrational spectra.

Conformational Analysis

The conformational landscape of MCPOC was explored using DFT calculations. These calculations revealed the existence of four possible conformers, differing primarily in the orientation of the ester group relative to the oxazole ring.[1][3] The two lowest-energy conformers, designated as I and II, were found to be experimentally accessible.[1]

Table 1: Calculated Properties of MCPOC Conformers

| Conformer | Relative Energy (kJ mol⁻¹) | Dipole Moment (D) |

|---|---|---|

| I | 0.0 | Value not specified |

| II | ~3.0 | Value not specified |

| III | ~30 | Value not specified |

| IV | ~45 | Value not specified |

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations.[1][3]

The population ratio of these conformers can be estimated using Boltzmann statistics, which indicates that at room temperature, conformers I and II are the most abundant.[1]

Vibrational Spectra Analysis

The infrared spectra of MCPOC were both experimentally measured in cryogenic matrices and calculated using DFT.[1][2][3] A full assignment of the observed infrared bands to the two most stable conformers was performed.[1][3] This combined experimental and theoretical approach allows for a precise understanding of the vibrational modes of the molecule.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the study of MCPOC, which can be adapted for the analysis of this compound.

Synthesis of MCPOC

While this guide focuses on theoretical aspects, the synthesis of the studied compound is a prerequisite for experimental validation. The synthesis of related oxazole derivatives often involves the reaction of appropriate precursors, such as glycine with acetic anhydride, followed by reactions with substituted benzaldehydes.[4][5][6]

Spectroscopic Measurements

FTIR spectroscopy is a key experimental technique for validating theoretical calculations. For the analysis of MCPOC, spectra were recorded for the compound isolated in cryogenic argon and xenon matrices.[1][2][3] Raman spectroscopy was also employed to characterize the crystalline phase at room temperature.[1]

Computational Details

The theoretical calculations on MCPOC were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-suited for studying the conformational space and vibrational spectra of organic molecules. For other related derivatives, DFT analysis has been carried out using Gaussian 09W software at the B3LYP functional with a 3-21G basis set to calculate properties like HOMO, LUMO, and Mulliken atomic charges.[4][5][6]

Visualizing Computational Workflows

To better illustrate the process of theoretical analysis, the following diagrams, generated using the DOT language, outline the typical workflow and the logical relationships between different computational outputs.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalajocs.com [journalajocs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

step-by-step synthesis protocol for Methyl 5-methyloxazole-2-carboxylate

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 5-methyloxazole-2-carboxylate, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthesis is based on the coupling of an acyl chloride with an isocyanide under mild basic conditions, affording the desired 2,5-disubstituted oxazole. This method offers a direct and efficient route to the target compound from readily accessible starting materials. All experimental parameters and data are presented to ensure reproducibility.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of this compound, with a methyl ester at the 2-position and a methyl group at the 5-position, makes it a key intermediate for the synthesis of more complex molecules. Traditional methods for oxazole synthesis can require harsh conditions or multi-step procedures. The protocol outlined herein describes a straightforward and efficient synthesis of 2,5-disubstituted oxazoles.[1] This approach, involving the reaction of an isocyanide with an acyl chloride, provides a reliable method for accessing the target compound.

Reaction Scheme

The overall synthetic scheme is presented below:

Step 1: Preparation of 1-Isocyanoethane Starting Material: N-Ethylformamide Reagent: Phosphorus oxychloride (POCl₃) Product: 1-Isocyanoethane

Step 2: Preparation of Methyl Oxalyl Chloride Starting Material: Oxalic acid monomethyl ester Reagent: Oxalyl chloride Product: Methyl Oxalyl Chloride

Step 3: Synthesis of this compound Reactants: 1-Isocyanoethane, Methyl Oxalyl Chloride Base: Triethylamine (Et₃N) Product: this compound

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| N-Ethylformamide | ≥98% | Sigma-Aldrich |

| Phosphorus oxychloride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Oxalic acid monomethyl ester | 97% | Sigma-Aldrich |

| Oxalyl chloride | 98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Sodium sulfate (anhydrous) | ACS reagent | VWR |

| Silica gel | 60 Å, 230-400 mesh | VWR |

Step 1: Synthesis of 1-Isocyanoethane

-

To a stirred solution of N-ethylformamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution under reduced pressure at low temperature to yield crude 1-isocyanoethane. Caution: 1-Isocyanoethane is volatile and has a strong, unpleasant odor. Use in a well-ventilated fume hood. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl Oxalyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oxalic acid monomethyl ester (1.0 eq) and oxalyl chloride (1.5 eq).[2]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be gently warmed to 40-50 °C to ensure completion.

-

The progress of the reaction can be monitored by the cessation of HCl and CO gas evolution.

-

Distill the resulting mixture under reduced pressure to purify the methyl oxalyl chloride. Caution: Methyl oxalyl chloride is corrosive and moisture-sensitive.[2] Handle under anhydrous conditions.

Step 3: Synthesis of this compound

-

Dissolve 1-isocyanoethane (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C.

-

To this solution, add a solution of methyl oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Summary

Table 2: Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Ethylformamide | POCl₃ | DCM | Et₃N | 0 to RT | 2 | ~80-90 (crude) |

| 2 | Oxalic acid monomethyl ester | Oxalyl chloride | Neat | - | RT to 50 | 3 | ~85-95 |

| 3 | 1-Isocyanoethane | Methyl Oxalyl Chloride | Diethyl ether | Et₃N | -78 to RT | 12 | 60-75 |

Yields are approximate and may vary based on experimental conditions and purification.

Visualizations

Synthesis Workflow

Caption: Figure 1. Synthesis Workflow for this compound

Reaction Mechanism

Caption: Figure 2. Plausible Reaction Mechanism for Oxazole Formation

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a direct coupling between an isocyanide and an acyl chloride offers a significant advantage in terms of simplicity and atom economy. This application note serves as a comprehensive guide for researchers requiring this versatile building block for their synthetic endeavors.

References

Application Notes and Protocols for Methyl 5-methyloxazole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyloxazole-2-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. The oxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. While specific data for this compound is limited in publicly available literature, its structural similarity to other biologically active oxazole and isoxazole derivatives suggests its potential as a valuable scaffold and building block in medicinal chemistry.

This document provides an overview of the potential applications of this compound based on the activities of closely related analogs. It includes hypothetical application notes, detailed experimental protocols adapted from literature on similar compounds, and visualizations to guide researchers in exploring its potential in drug discovery. The primary proposed applications are in the fields of oncology and infectious diseases.

Potential Applications

Based on the biological activities of analogous compounds, this compound is a promising starting point for the development of novel therapeutics in the following areas:

-

Anticancer Agents: The oxazole core is present in several cytotoxic compounds. Derivatives of the closely related 1,3-oxazole-4-carboxylate have demonstrated potent anticancer activity. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate has shown a broad range of cytotoxic activity against various human cancer cell lines.[1] This suggests that the this compound scaffold could be functionalized to develop new anticancer drug candidates.

-